Sigma-1 Receptor Affinity: Ortho-Iodo Substitution Produces 13.3-Fold Lower Affinity than Para-Iodo on the Pyrrolidinylethylamine Scaffold
In a head-to-head comparison of N-iodobenzyl-substituted pyrrolidinylethylamine derivatives, the ortho-iodo compound N-(2-iodobenzyl)-N-methyl-2-(1-pyrrolidinyl)ethylamine (compound 4) exhibited a sigma-1 receptor Ki of 26.6 nM, whereas the para-iodo congener (compound 6) displayed a Ki of 2.0 nM—a 13.3-fold difference in binding affinity [1]. Both compounds were evaluated by competition with [³H]-(+)-pentazocine binding to guinea pig brain membranes under identical assay conditions [1]. Importantly, the sigma-2/sigma-1 selectivity ratio for the ortho-iodo compound was 1.8, the most balanced in the series, compared to 3.6 for the para-iodo analog, indicating that ortho-iodo substitution yields a distinct selectivity profile that may be advantageous when balanced dual-subtype binding is desired [1].
| Evidence Dimension | Sigma-1 receptor binding affinity (Ki) and sigma-2/sigma-1 selectivity ratio |
|---|---|
| Target Compound Data | Ki (sigma-1) = 26.6 nM; sigma-2/sigma-1 ratio = 1.8 (N-(2-iodobenzyl)-N-methyl-2-(1-pyrrolidinyl)ethylamine, compound 4) |
| Comparator Or Baseline | Ki (sigma-1) = 2.0 nM; sigma-2/sigma-1 ratio = 3.6 (N-(4-iodobenzyl)-N-methyl-2-(1-pyrrolidinyl)ethylamine, compound 6) |
| Quantified Difference | 13.3-fold lower sigma-1 affinity for ortho-iodo vs. para-iodo; sigma-2/sigma-1 selectivity ratio 2.0-fold lower (more balanced dual-subtype binding) |
| Conditions | [³H]-(+)-pentazocine competition binding assay, guinea pig brain membranes (sigma-1); [³H]DTG binding to rat liver membranes in presence of excess dextrallorphan (sigma-2) |
Why This Matters
This demonstrates that iodine positional isomerism on the benzyl group is not a trivial structural variation—it dictates both binding potency and subtype selectivity, meaning researchers cannot substitute the 2-iodo isomer for the 4-iodo isomer and expect comparable pharmacological outcomes in sigma receptor-targeted programs.
- [1] He XS, Bowen WD, Lee KS, Williams W, Weinberger DR, de Costa BR. Synthesis and binding characteristics of potential SPECT imaging agents for sigma-1 and sigma-2 binding sites. J Med Chem 1993; 36(5): 566-571. DOI: 10.1021/jm00057a006. View Source
